REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[o:7][c:8]2[c:9]([cH:10]1)[cH:11][cH:12][c:13]([O:15][CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)[cH:14]2.[CH3:23][CH2:24][O:25][C:26]([CH3:27])=[O:28].[CH3:29][CH2:30][OH:31]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[o:7][c:8]2[c:9]([cH:10]1)[cH:11][cH:12][c:13]([OH:15])[cH:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2ccc(OCc3ccccc3)cc2o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cc2ccc(O)cc2o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |